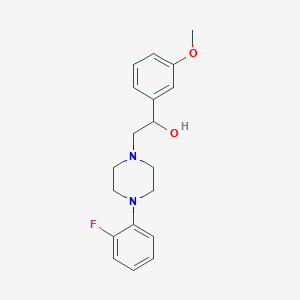

5-bromo-1H-indole-3-carbaldehyde O-ethyloxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-1H-indole-3-carbaldehyde O-ethyloxime, also known as 5-bromo-1H-indole-3-carbaldehyde ethyl oxime, is an important compound in organic chemistry. It is used in a variety of scientific research applications, such as in the synthesis of drugs, in the study of the mechanism of action of drugs, and in the study of biochemical and physiological effects. In

科学的研究の応用

Molecular Structure and Intermolecular Interactions

Research into 5-bromo-1H-indole-3-carbaldehyde derivatives has shown that these molecules can form specific hydrogen bond patterns leading to the formation of molecular ribbons in their crystalline state. This characteristic is crucial for understanding the material's structural properties and potential applications in molecular engineering and design (H. M. Ali, S. N. A. Halim, S. Ng, 2005).

Crystal Structure Analysis

In another study, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione was explored, leading to the synthesis of a novel compound. This research provided detailed insights into the compound's crystal structure, showcasing the potential for creating new molecular architectures. The study also explored intermolecular interactions using Hirshfeld surface analysis, offering insights into the electronic properties and stability of the synthesized compound (A. Barakat et al., 2017).

Marine Natural Products

Explorations into marine natural products have led to the isolation of new indole derivatives from marine sponges. These studies highlight the diversity of indole-based compounds in nature and their potential applications in pharmaceuticals and bioactive materials. The discovery of such compounds underlines the importance of natural sources for novel bioactive compounds (D. B. Abdjul et al., 2015).

Nanocatalysis and Green Chemistry

Research into the synthesis of indole derivatives through green chemistry approaches has demonstrated the effectiveness of nanocatalysis in enhancing reaction efficiencies. This research aligns with the broader goal of developing sustainable and environmentally friendly synthetic routes for chemical compounds, including indole derivatives (Yogita Madan, 2020).

Antimicrobial and Anticancer Applications

Several studies have focused on the synthesis of indole derivatives with potential antimicrobial and anticancer applications. These compounds have shown promise in inhibiting the growth of various bacterial and fungal strains, as well as exhibiting cytotoxic activities against cancer cell lines. Such research underscores the therapeutic potential of 5-bromo-1H-indole-3-carbaldehyde derivatives in developing new drugs and treatment strategies (F. Attaby et al., 2007; S. K. Gautam et al., 2021).

Safety and Hazards

作用機序

Target of Action

5-Bromo-1H-indole-3-carbaldehyde O-ethyloxime, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives are essential entities found in many natural products like indole alkaloids, fungal, and marine organisms . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

The compound’s interaction with its targets leads to a variety of biological activities. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities result from the compound’s high affinity binding to multiple receptors, which can lead to changes in cellular function .

Biochemical Pathways

Indole derivatives are known to affect a wide range of pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been shown to inhibit the growth of cancer cells, microbes, and other types of disorders in the human body .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biological activity being exerted. For example, in its role as an anticancer agent, it may inhibit cell proliferation and induce apoptosis .

特性

IUPAC Name |

(Z)-1-(5-bromo-1H-indol-3-yl)-N-ethoxymethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-2-15-14-7-8-6-13-11-4-3-9(12)5-10(8)11/h3-7,13H,2H2,1H3/b14-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPUTMHXBJYVNI-AUWJEWJLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=CC1=CNC2=C1C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/N=C\C1=CNC2=C1C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773576.png)

![1-[5-(piperidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide](/img/structure/B2773581.png)

![5,6-Dimethyl-3-[2-oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2773588.png)

![t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate](/img/structure/B2773591.png)

![3,4,5-triethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2773595.png)